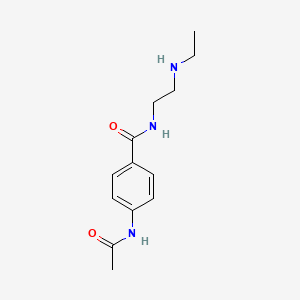
Desethyl-N-acetylprocainamide
Cat. No. B1218697
Key on ui cas rn:
72040-49-4
M. Wt: 249.31 g/mol
InChI Key: JNDZQWRVBINENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04420568
Procedure details


To 1.79 g of para-acetamidobenzoic acid and 1.15 g of N-hydroxysuccinimide dissolved in 15 ml of pyridine was added 2.3 g of N,N'-dicyclohexylcarbodiimide. The reaction mixture was cooled at 4 C.° for two hours and then filtered to remove crystals which had formed. The crystals were washed with approximately 2 ml of acetone and the pyridine filtrate and acetone washings were then combined. To the combined mixture was added 0.88 g of N-ethylethylenediamine. The resulting mixture was stirred for two hours and then cooled at 4 C.° for about twenty-four hours to yield a second crop of crystals. The crystals were removed from the mixture by filtration and then rinsed with acetone. The two crops of crystals (approximately 2.0 g) were combined and then dissolved in 50 ml of distilled water. The pH of the resulting mixture was adjusted to pH 10 using a 6 N sodium hydroxide solution. A white precipitate, desethyl-N-acetylprocainamide formed and was removed by filtration and dried in a dessicator. To 10 mg of the desethyl-N-acetyl-procainamide was added 10 mg of 4-[(4,6-dichlorotriazin-2-yl)-amino]fluorescein dissolved in 1 ml of methanol. The mixture was allowed to react for ten minutes, and the crude product which had formed was purified using silica gel thin-layer chromatographic techniques employing a developing solvent comprising a 1:1 mixture of chloroform:acetone to yield a desethyl-N-acetyl-procainamide-DTAF conjugate of the formula: ##STR8##




Identifiers


|
REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=O)=[CH:7][CH:6]=1)(=[O:3])[CH3:2].O[N:15]1[C:19](=O)[CH2:18][CH2:17][C:16]1=O.C1([N:28]=C=NC2CCCCC2)CCCCC1>N1C=CC=CC=1>[CH3:17][CH2:16][NH:15][CH2:19][CH2:18][NH:28][C:9]([C:8]1[CH:7]=[CH:6][C:5]([NH:4][C:1]([CH3:2])=[O:3])=[CH:13][CH:12]=1)=[O:11]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)NC1=CC=C(C(=O)O)C=C1
|
|
Name
|
|
|
Quantity
|
1.15 g
|
|
Type
|
reactant
|
|
Smiles
|
ON1C(CCC1=O)=O
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCCC1)N=C=NC1CCCCC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for two hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled at 4 C.° for two hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove crystals which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had formed
|
WASH
|
Type
|
WASH
|
|
Details
|
The crystals were washed with approximately 2 ml of acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the combined mixture was added 0.88 g of N-ethylethylenediamine
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled at 4 C.° for about twenty-four hours
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a second crop of crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were removed from the mixture by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
rinsed with acetone
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 50 ml of distilled water
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CCNCCNC(=O)C1=CC=C(C=C1)NC(=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
